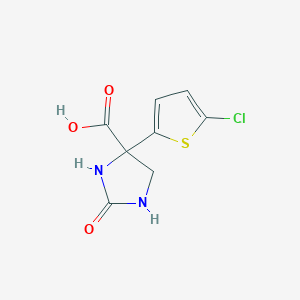![molecular formula C25H30ClN5O2S B2827053 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 893788-82-4](/img/structure/B2827053.png)
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound with a molecular formula of C17H14ClN5O2S . This compound is known for its unique structure, which includes a triazoloquinazoline core, making it a subject of interest in various scientific research fields.
作用机制
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the kidney’s descending vasa recta.
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for the same binding site on the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This leads to a decrease in the maximum urinary concentration and an increase in urination volume . The downstream effects of this disruption can impact the body’s ability to concentrate urine and maintain water balance.
Result of Action
The inhibition of UT-B by this compound results in a significant decrease in the maximum urinary concentration and an increase in urination volume . This effect has been demonstrated in vivo, with treated mice showing a 2.3- to 3.7-fold decrease in basal urea concentration and an increase in urination volume .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Chlorination: Introduction of the chlorine atom at the 7th position is achieved using chlorinating agents.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-ethylbenzenesulfonyl chloride.
N,N-Diisobutylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- **3-[(4-ethylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- **3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
Compared to similar compounds, 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of the N,N-diisobutyl groups, which may confer distinct biological activities and chemical properties.
属性
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O2S/c1-6-18-7-10-20(11-8-18)34(32,33)25-24-27-23(30(14-16(2)3)15-17(4)5)21-13-19(26)9-12-22(21)31(24)29-28-25/h7-13,16-17H,6,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJRTYKXZMKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)



![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)
![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)
![N-[(4-methoxythian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2826986.png)
![Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2826987.png)
![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-ethoxypropyl)acetamide](/img/structure/B2826993.png)
